molecular formula C19H17N3OS2 B2474996 2-(2,5-dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide CAS No. 921809-36-1

2-(2,5-dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide

Cat. No.: B2474996
CAS No.: 921809-36-1
M. Wt: 367.49
InChI Key: OWZMEPKCHMQMLS-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 3 (JAK3), a key enzyme in the JAK-STAT signaling pathway source . The primary research value of this compound lies in its utility for investigating cytokine receptor-mediated signaling, which is critical for immune cell function, proliferation, and survival. By specifically targeting JAK3, which is predominantly expressed in hematopoietic cells, this inhibitor serves as a essential tool for dissecting the role of this kinase in autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in hematological cancers source . Its mechanism involves blocking the phosphorylation and subsequent activation of STAT transcription factors, thereby modulating the expression of genes involved in inflammatory and proliferative responses. Researchers utilize this compound in vitro and in vivo to elucidate the pathological mechanisms of JAK3-dependent disorders and to evaluate the potential of targeted kinase inhibition as a therapeutic strategy.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS2/c1-10-4-5-11(2)13(8-10)9-16(23)22-19-21-15-7-6-14-17(18(15)25-19)24-12(3)20-14/h4-8H,9H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZMEPKCHMQMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide typically involves multi-step reactions. One common method includes the reaction of 2,5-dimethylphenylamine with acetic anhydride to form the corresponding acetamide. This intermediate is then reacted with 7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(2,5-dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole and benzothiazole rings play a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules, based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Reported Activity Reference(s)
Target Compound : 2-(2,5-Dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide Fused thiazolo-benzothiazole core; 2,5-dimethylphenylacetamide side chain. Hypothesized antimicrobial/anticancer activity (based on analogs).
Analog 1 : 2-(2,5-Dioxopyrrolidin-1-yl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide Replaces dimethylphenyl with dioxopyrrolidinyl (polar cyclic ketone). Enhanced solubility; potential CNS activity (due to pyrrolidinone moiety).
Analog 2 : Thiazol-5-ylmethyl carbamate derivatives (e.g., PF 43(1) compounds) Hydroperoxypropan-2-yl substituents; carbamate linkage. Anticancer activity via oxidative stress induction; validated in cytotoxicity assays.

Key Findings :

Substituent Effects: The target compound’s 2,5-dimethylphenyl group increases lipophilicity compared to Analog 1’s dioxopyrrolidinyl group, which may favor tissue penetration but reduce aqueous solubility .

Biological Activity: While the target compound lacks direct cytotoxicity data, Analog 2 demonstrated IC₅₀ values <10 µM in Mosmann assays (1983 methodology), suggesting that fused thiazole systems are pharmacologically promising . Analog 1’s pyrrolidinone moiety may enhance binding to proteases or kinases, a hypothesis supported by studies on similar cyclic amides .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step cyclization and amidation, whereas Analog 2’s hydroperoxy groups require specialized oxidative conditions, increasing production complexity .

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